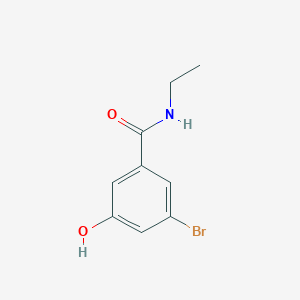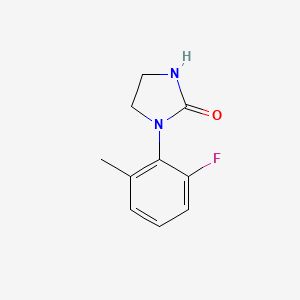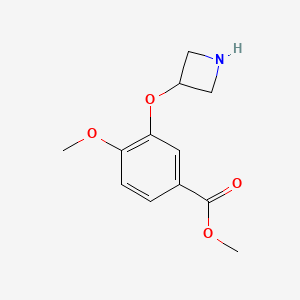amine](/img/structure/B12083430.png)
[(4-Chloro-3-methylphenyl)methyl](cyclopropylmethoxy)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-3-methylphenyl)methylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a chloro-substituted phenyl ring, a methyl group, and a cyclopropylmethoxy group attached to an amine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-methylphenyl)methylamine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3-methylbenzyl chloride with cyclopropylmethanol in the presence of a base such as sodium hydroxide to form the intermediate (4-Chloro-3-methylphenyl)methylmethane. This intermediate is then treated with ammonia or an amine source to yield the final product.
Industrial Production Methods
In an industrial setting, the production of (4-Chloro-3-methylphenyl)methylamine may involve large-scale reactions using similar synthetic routes. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-3-methylphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like sodium methoxide, sodium ethoxide, and other nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones, aldehydes, or carboxylic acids.
Reduction: Reduced forms like primary or secondary amines.
Substitution: Substituted phenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(4-Chloro-3-methylphenyl)methylamine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in research to understand its interactions with biological systems and its potential effects on cellular processes.
Industrial Applications: The compound is explored for its use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Chloro-3-methylphenyl)methylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
(4-Chloro-3-methylphenyl)methylamine can be compared with other similar compounds, such as:
(4-Chloro-3-methylphenyl)methylethanol: This compound has an additional hydroxyl group, which may alter its reactivity and biological activity.
(4-Chloro-3-methylphenyl)methylketone:
(4-Chloro-3-methylphenyl)methylcarboxylic acid:
The uniqueness of (4-Chloro-3-methylphenyl)methylamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H16ClNO |
|---|---|
Peso molecular |
225.71 g/mol |
Nombre IUPAC |
1-(4-chloro-3-methylphenyl)-N-(cyclopropylmethoxy)methanamine |
InChI |
InChI=1S/C12H16ClNO/c1-9-6-11(4-5-12(9)13)7-14-15-8-10-2-3-10/h4-6,10,14H,2-3,7-8H2,1H3 |
Clave InChI |
ZKZHDHWPQSJANL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)CNOCC2CC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[(cyclopropylmethyl)amino]propanoate](/img/structure/B12083361.png)

![Carbamic acid,N-[(1S)-4-[5-[3-cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-N-(2-hydroxyethyl)-, 1,1-dimethylethyl ester](/img/structure/B12083371.png)
![Tert-butyl 4-[4-hydroxy-4-[[7-(4-methoxyphenyl)-4-oxopyrrolo[2,3-d]pyrimidin-3-yl]methyl]piperidine-1-carbonyl]-3-phenylpiperidine-1-carboxylate](/img/structure/B12083385.png)









